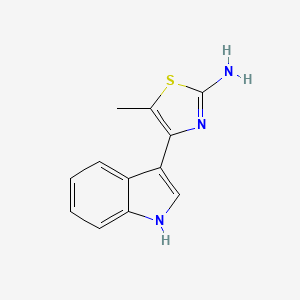

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine

Description

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine is a heterocyclic compound that combines an indole moiety with a thiazole ring. Indole derivatives are known for their significant biological activities and are found in various natural products and pharmaceuticals . The thiazole ring, on the other hand, is a common structural motif in many bioactive molecules . The combination of these two moieties in a single compound makes this compound an interesting subject for scientific research.

Properties

IUPAC Name |

4-(1H-indol-3-yl)-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3S/c1-7-11(15-12(13)16-7)9-6-14-10-5-3-2-4-8(9)10/h2-6,14H,1H3,(H2,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKUYDFUNKPADCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)C2=CNC3=CC=CC=C32 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of indole-3-carboxaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone, which is then cyclized to the thiazole derivative under acidic conditions . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The thiazole ring can be reduced to form dihydrothiazole derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Dihydrothiazole derivatives.

Substitution: Halogenated or nitro-substituted indole derivatives.

Scientific Research Applications

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine involves its interaction with specific molecular targets in cells. The indole moiety can bind to various receptors and enzymes, modulating their activity. The thiazole ring can interact with nucleic acids, affecting gene expression and protein synthesis . These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Indole-3-carboxaldehyde: A precursor in the synthesis of 4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine.

Thiosemicarbazide: Another precursor used in the synthesis.

Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.

Uniqueness

This compound is unique due to the combination of the indole and thiazole moieties, which confer distinct biological activities. This dual functionality makes it a versatile compound for various applications in research and industry.

Biological Activity

4-(1H-Indol-3-yl)-5-methyl-thiazol-2-ylamine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biochemical properties, mechanisms of action, and therapeutic potential, supported by relevant data and research findings.

Chemical Structure and Properties

The compound features an indole moiety linked to a thiazole ring, which is known for its significant biological activities. The presence of the methyl group at the 5-position of the indole ring enhances its interaction with biological targets, making it a subject of interest in drug design.

Biological Activities

- Antimicrobial Properties :

- Anticancer Potential :

-

Mechanism of Action :

- The mechanism involves binding interactions with various receptors and enzymes, leading to modulation of cellular signaling pathways. Specifically, the indole moiety can interact with nuclear receptors and kinases, influencing gene expression related to cell proliferation and apoptosis.

Data Table: Biological Activity Overview

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of several indole-thiazole derivatives, including this compound. The results indicated that this compound exhibited superior antibacterial properties compared to traditional antibiotics like ampicillin and streptomycin .

Case Study: Anticancer Activity

In vitro studies on human cancer cell lines revealed that the compound significantly inhibited cell viability at concentrations as low as 10 µM, demonstrating selectivity towards cancerous cells over normal cells . This selectivity is crucial for developing targeted cancer therapies.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.